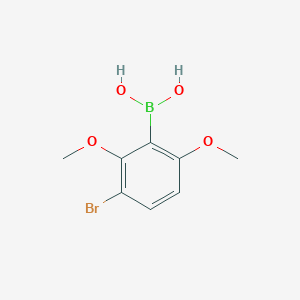
2-Chloro-5-(dichlorofluoromethyl)pyridine, 90%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(dichlorofluoromethyl)pyridine, or 2C5DCP, is a chemical compound with the molecular formula C5H3Cl2F2N. It is a colorless liquid that is soluble in water and organic solvents, and has a boiling point of 179 °C. 2C5DCP has a wide range of applications in scientific research, including in organic synthesis, as a reagent for the synthesis of other compounds, and as a component of various biochemical and physiological experiments.
Mecanismo De Acción
2C5DCP is an intermediate in many biochemical processes. It is involved in the formation of proteins, lipids, and other molecules, and is involved in the regulation of cellular metabolism. It is also involved in the regulation of gene expression and signal transduction pathways.
Biochemical and Physiological Effects
2C5DCP has a wide range of biochemical and physiological effects. It has been shown to activate several signal transduction pathways, including those involved in cell proliferation and differentiation. It also has a role in the regulation of immune responses, as well as in the regulation of energy metabolism. In addition, 2C5DCP has been shown to reduce inflammation, and to have anti-tumor and anti-viral activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2C5DCP in laboratory experiments is its high purity and solubility in both water and organic solvents. This allows for the synthesis of a wide range of compounds and the use of various biochemical and physiological experiments. However, 2C5DCP is a toxic compound and should be handled with caution. It should not be used in experiments involving human subjects, and should be stored in a secure location.
Direcciones Futuras
The potential future applications of 2C5DCP are vast. It could be used in the development of new drugs, as well as in the development of new biochemical and physiological experiments. It could also be used in the development of new catalysts for organic synthesis, as well as in the development of new signal transduction pathways. Additionally, 2C5DCP could be used in the development of new methods for the synthesis of other compounds, and in the development of new methods for the regulation of gene expression and energy metabolism.
Métodos De Síntesis
2C5DCP is synthesized from the reaction of 2-chloro-5-fluoropyridine with dichlorodifluoromethane. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, at a temperature of 0-50 °C. The reaction is complete after 4-6 hours, and yields a 90% pure product.
Aplicaciones Científicas De Investigación
2C5DCP has several applications in scientific research. It is used in the synthesis of various other compounds, such as the antibiotic ciprofloxacin and the anti-fungal agent fluconazole. It is also used as a reagent in organic synthesis, as a catalyst for the synthesis of other compounds, and as a component of various biochemical and physiological experiments.
Propiedades
IUPAC Name |
2-chloro-5-[dichloro(fluoro)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3FN/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIXSRWFCBLSKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-Chlorofuro[3,4-b]pyridine-5,7-dione, 95%](/img/structure/B6326140.png)


![4,4'-[1,2-Ethanediylbis(oxy)]bis-benzaldehyde](/img/structure/B6326167.png)